molecular formula C13H14ClF3O2 B13081701 1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

Katalognummer: B13081701
Molekulargewicht: 294.69 g/mol
InChI-Schlüssel: CHYZNFRGOVEQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with a chlorine atom and an isopentyloxy group

Vorbereitungsmethoden

The synthesis of 1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps, including the formation of the phenyl ring, introduction of the trifluoromethyl group, and subsequent substitution reactions to introduce the chlorine and isopentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:

Eigenschaften

Molekularformel

C13H14ClF3O2

Molekulargewicht

294.69 g/mol

IUPAC-Name

1-[5-chloro-2-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H14ClF3O2/c1-8(2)5-6-19-11-4-3-9(14)7-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3

InChI-Schlüssel

CHYZNFRGOVEQIX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.